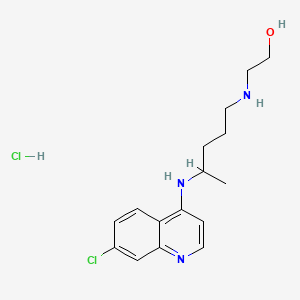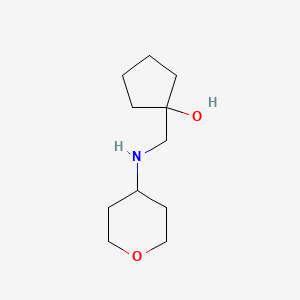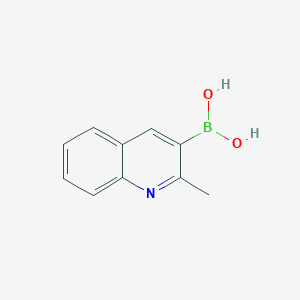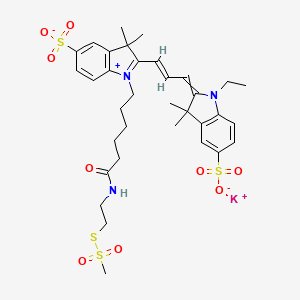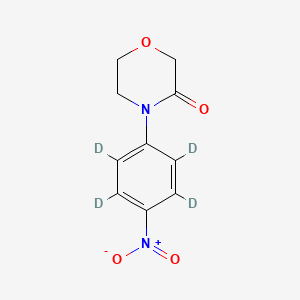![molecular formula C21H28O4 B13438034 (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethynyl group: This step typically involves the use of acetylene derivatives under specific reaction conditions.
Incorporation of deuterium atoms: Deuterium can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Addition of hydroperoxy and hydroxy groups: These functional groups can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroperoxy and hydroxy groups.
Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, especially at the positions bearing deuterium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: It can be used as a model compound to study reaction mechanisms and the effects of deuterium substitution.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, the hydroperoxy group may participate in redox reactions, while the ethynyl group could interact with enzymes or receptors. The presence of deuterium atoms may also influence the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7R,8S,9R,10S,13S,14R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-methyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one: Similar structure but without the hydroperoxy group.
Uniqueness
The presence of deuterium atoms and the combination of functional groups make (7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one unique. These features may confer specific properties, such as increased stability or altered reactivity, which can be advantageous in various applications.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16-,17-,18+,19+,20?,21-/m1/s1/i2D3,9D2 |
Clé InChI |
RURMXFRHKGLDHX-ZHYSSOHMSA-N |
SMILES isomérique |
[2H]C1(C[C@@H]2[C@H]3[C@@H](CC[C@@]2(C1(C#C)O)C)[C@]4(CCC(=O)C=C4C[C@H]3C([2H])([2H])[2H])OO)[2H] |
SMILES canonique |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
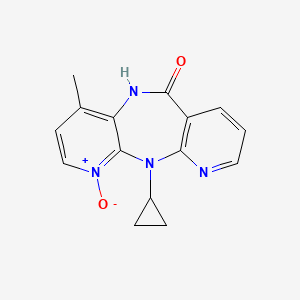
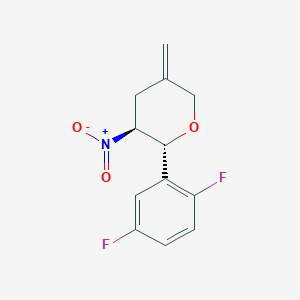

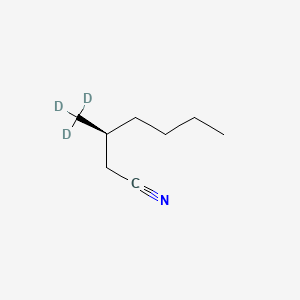
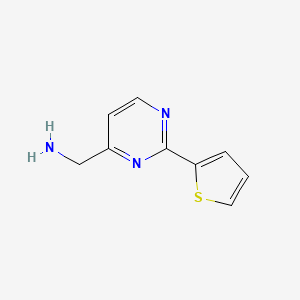
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
